molecular formula C10H18N4O2 B13616689 1-(2-(Dimethylamino)ethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

1-(2-(Dimethylamino)ethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13616689
M. Wt: 226.28 g/mol
InChI Key: NNQTUYJSKMNXLS-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)ethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)ethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(dimethylamino)ethylamine and 5-propyl-1H-1,2,3-triazole-4-carboxylic acid.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include water, ethanol, and dimethyl sulfoxide (DMSO).

    Catalysts and Reagents: Catalysts such as copper(I) iodide (CuI) and reagents like sodium azide (NaN3) are often employed to facilitate the formation of the triazole ring through a click chemistry reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)ethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-(Dimethylamino)ethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Chemical Biology: The compound is employed in chemical biology for labeling and tracking biomolecules in cellular studies.

    Industry: It finds applications in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Dimethylamino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the propyl group.

    5-Propyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the dimethylaminoethyl group.

    2-(Dimethylamino)ethyl-1H-1,2,3-triazole: Similar structure but lacks the carboxylic acid group.

Uniqueness

1-(2-(Dimethylamino)ethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the dimethylaminoethyl and propyl groups, which confer specific chemical and biological properties. These functional groups enhance its solubility, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-5-propyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H18N4O2/c1-4-5-8-9(10(15)16)11-12-14(8)7-6-13(2)3/h4-7H2,1-3H3,(H,15,16)

InChI Key

NNQTUYJSKMNXLS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1CCN(C)C)C(=O)O

Origin of Product

United States

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